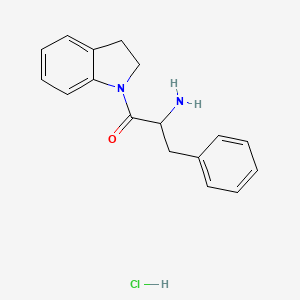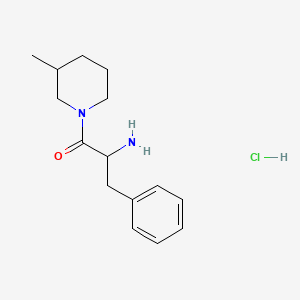![molecular formula C15H24ClN3O2 B1525195 2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-phenyl-1-propanone hydrochloride CAS No. 1236254-91-3](/img/structure/B1525195.png)
2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-phenyl-1-propanone hydrochloride
描述
2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-phenyl-1-propanone hydrochloride is a complex organic compound that finds application in various scientific fields. This compound exhibits unique properties due to its distinct chemical structure, making it a valuable subject of study in chemistry, biology, medicine, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-phenyl-1-propanone hydrochloride typically involves multiple steps, starting from readily available precursors. The initial step often includes the formation of a key intermediate through a series of organic reactions such as amination, hydroxylation, and condensation reactions. Specific reagents and catalysts are used to control the reaction conditions, ensuring high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound leverages scaled-up synthetic routes developed in laboratory settings. The process involves large-scale reactors, stringent control of reaction parameters, and continuous monitoring of product quality. Methods such as crystallization and chromatography are employed to purify the compound, ensuring it meets industry standards.
化学反应分析
Types of Reactions: 2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-phenyl-1-propanone hydrochloride can undergo various chemical reactions including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule, particularly the amino and hydroxyl groups.
Common Reagents and Conditions: The reactions involving this compound often utilize common reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve desired products efficiently.
Major Products: The major products formed from these reactions depend on the specific type of reaction and reagents used. For instance, oxidation reactions can yield ketones or carboxylic acids, while substitution reactions may introduce various alkyl or aryl groups to the molecule.
科学研究应用
Chemistry: In chemistry, 2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-phenyl-1-propanone hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore novel synthetic pathways and develop new materials with specific properties.
Biology: Biologically, this compound plays a role in studying cellular processes and biochemical interactions. Its ability to interact with proteins and enzymes makes it valuable in research focused on understanding molecular mechanisms in living organisms.
Medicine: In the field of medicine, the compound is investigated for its potential therapeutic effects. Its interaction with biological targets such as receptors and enzymes opens avenues for developing new drugs aimed at treating various diseases.
Industry: Industrially, this compound finds application in the production of specialized chemicals and materials. Its properties are leveraged to enhance the performance of products ranging from pharmaceuticals to advanced materials.
作用机制
The mechanism by which 2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-phenyl-1-propanone hydrochloride exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to fit into the active sites of these targets, modulating their activity and influencing biochemical pathways. These interactions are crucial for understanding how the compound can be utilized in therapeutic and industrial contexts.
相似化合物的比较
Similar Compounds: Several compounds share structural similarities with 2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-phenyl-1-propanone hydrochloride. These include:
1-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-phenylethanol
3-Amino-4-(2-hydroxyethyl)-1-phenylpropanone
4-(2-Hydroxyethyl)piperazine derivatives
Highlighting Uniqueness: What sets this compound apart from similar compounds is its specific substitution pattern and functional groups, which impart unique chemical and biological properties. These properties make it particularly valuable in certain applications where similar compounds may not perform as effectively.
There you have it—a comprehensive look at the intriguing compound this compound. Anything else that piques your curiosity?
属性
IUPAC Name |
2-amino-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2.ClH/c16-14(12-13-4-2-1-3-5-13)15(20)18-8-6-17(7-9-18)10-11-19;/h1-5,14,19H,6-12,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDHRXFTTQHNJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)C(CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236254-91-3 | |
| Record name | 1-Propanone, 2-amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236254-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1525112.png)

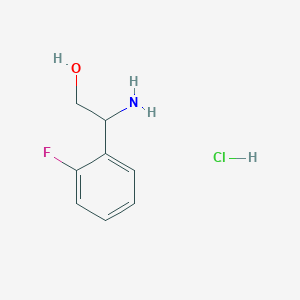
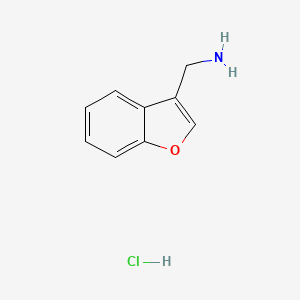
![2-[(5-Bromo-3-methyl-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1525120.png)
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1525123.png)
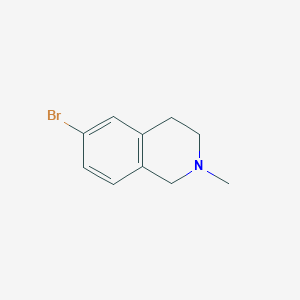
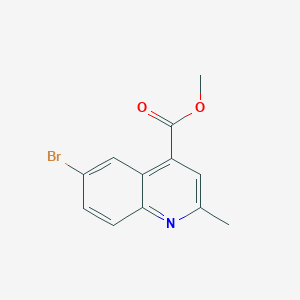
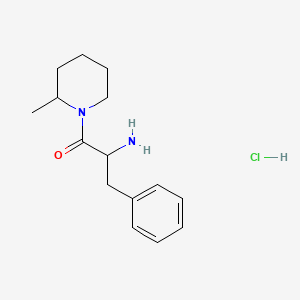
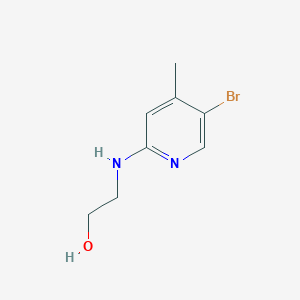
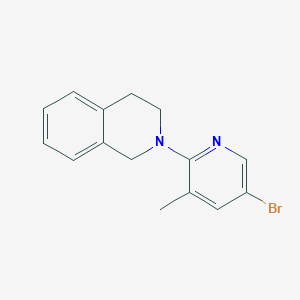
![2-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1525130.png)
